Ethyl 2,4,6-trimethoxybenzoate
CAS No.:
Cat. No.: VC13434186
Molecular Formula: C12H16O5
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O5 |
|---|---|
| Molecular Weight | 240.25 g/mol |
| IUPAC Name | ethyl 2,4,6-trimethoxybenzoate |
| Standard InChI | InChI=1S/C12H16O5/c1-5-17-12(13)11-9(15-3)6-8(14-2)7-10(11)16-4/h6-7H,5H2,1-4H3 |
| Standard InChI Key | FVMZPDGHRFORBF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=C(C=C1OC)OC)OC |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1OC)OC)OC |
Introduction
Chemical Structure and Nomenclature
Ethyl 2,4,6-trimethoxybenzoate features a benzoic acid backbone with three methoxy groups (-OCH₃) at the 2-, 4-, and 6-positions and an ethyl ester group at the carboxylic acid moiety. Its systematic IUPAC name is ethyl 2,4,6-trimethoxybenzoate, and its molecular formula is C₁₂H₁₆O₅ (molecular weight: 240.25 g/mol) .
Structural highlights:
-
SMILES:
CCOC(=O)C1=C(C=C(C=C1OC)OC)OC
The compound’s symmetry and electron-donating methoxy groups influence its reactivity and solubility, making it soluble in organic solvents like ethanol and toluene but poorly soluble in water .
Synthesis and Manufacturing
Primary Synthetic Routes
Ethyl 2,4,6-trimethoxybenzoate is typically synthesized via esterification of 2,4,6-trimethoxybenzoic acid with ethanol under acidic or enzymatic catalysis . An alternative method involves reacting 2,4,6-trimethoxybenzoyl chloride with ethanol in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution :
Large-scale production often employs continuous flow reactors to enhance yield and purity. For example, a reported protocol achieved a purity of >96% using toluene as a solvent and activated carbon for decolorization .
Optimization Strategies
-
Temperature control: Maintaining 60–80°C during esterification minimizes side reactions .
-
Purification: Vacuum distillation and recrystallization from ethanol yield high-purity product (≥95%) .
Physicochemical Properties
Key properties are summarized below:
The compound’s stability under ambient conditions and low hygroscopicity make it suitable for long-term storage .
Applications in Research and Industry
Pharmaceutical Intermediate
Ethyl 2,4,6-trimethoxybenzoate serves as a precursor in synthesizing bioactive molecules. For instance, it is utilized in the production of macrocyclic diamides with potential antitumor activity . Its role in modifying tubulin-microtubule systems has also been explored for cancer therapeutics .
Food and Fragrance Additives
As a natural product isolated from Rauvolfia yunnanensis, it contributes to flavor enhancement in food products and fragrances due to its mild aromatic profile .
Materials Science
The compound’s electron-rich aromatic system makes it a candidate for organic semiconductors and photoinitiators in UV-curable resins .
Recent Research and Future Directions
Antimicrobial Studies
Preliminary studies on vanillin diacrylate polymers incorporating ethyl 2,4,6-trimethoxybenzoate derivatives show moderate antimicrobial activity against E. coli and S. aureus, though less potent than chitosan .
Drug Delivery Systems
Its lipophilicity supports encapsulation in pH-sensitive polymersomes for controlled drug release, particularly in cancer therapy .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume